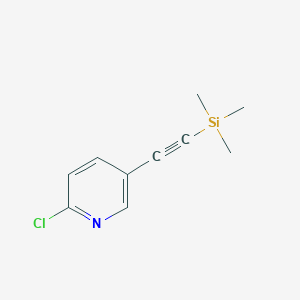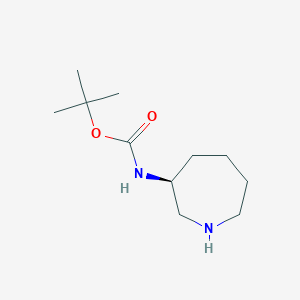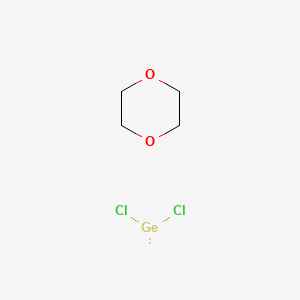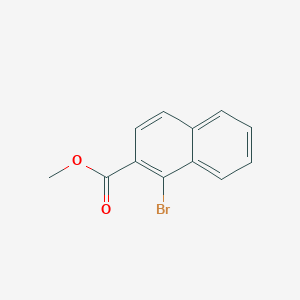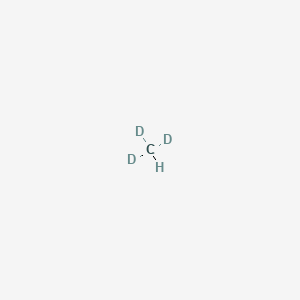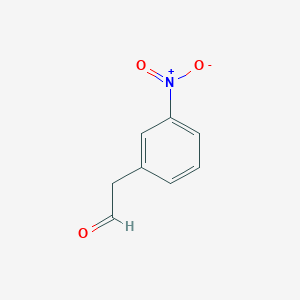
2-(3-Nitrophenyl)acetaldehyde
Descripción general
Descripción
2-(3-Nitrophenyl)acetaldehyde (2-NPAA) is an organic compound that has been studied extensively for its wide range of applications in the scientific and medical fields. It is a derivative of acetaldehyde, a simple aldehyde compound, and is composed of a nitro group and a phenyl group. In recent years, 2-NPAA has been used in various laboratory experiments, such as in synthetic organic chemistry, biochemistry, and pharmacology. It has also been studied for its potential therapeutic applications in the medical field.
Aplicaciones Científicas De Investigación
Synthetic Intermediate
“2-(3-Nitrophenyl)acetaldehyde” is a chiral, organocatalytic, organic compound that has been used as a synthetic intermediate . This compound is produced by the reaction of phenylacetaldehyde with trifluoroacetic acid and l-proline in the presence of an organocatalyst such as copper(I) bromide .
Organocatalysis
The compound plays a significant role in organocatalysis. Organocatalysts are small organic molecules that can accelerate chemical reactions. The presence of the nitro group in “2-(3-Nitrophenyl)acetaldehyde” can enhance the catalytic activity of the compound .
Pharmaceutical Testing
“2-(3-Nitrophenyl)acetaldehyde” can be used for pharmaceutical testing . Its unique structure and properties make it a suitable candidate for the development and testing of new pharmaceutical compounds.
Intermediate in Organic Synthesis
Preparation of 3-Alkylated Indole
“2-(3-Nitrophenyl)acetaldehyde” can be used in the preparation of 3-alkylated indole . Indoles are important structures in medicinal chemistry and are present in many natural products and pharmaceuticals.
Research Chemicals
“2-(3-Nitrophenyl)acetaldehyde” is classified as a research chemical . Research chemicals are substances used by scientists for medical and scientific research purposes. One characteristic of a research chemical is that it is for laboratory research use only.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with enzymes such as penicillin g acylase .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(3-Nitrophenyl)acetaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(3-Nitrophenyl)acetaldehyde might be involved in similar reactions.
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties .
Result of Action
Based on the potential reactions it can undergo, it might lead to the formation of oximes or hydrazones .
Action Environment
It’s known that the reaction of aldehydes and ketones with hydroxylamine to form oximes or hydrazine to form hydrazones is acid-catalyzed . This suggests that the pH of the environment might influence the action of 2-(3-Nitrophenyl)acetaldehyde.
Propiedades
IUPAC Name |
2-(3-nitrophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHVOPHKSRVNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468064 | |
| Record name | 2-(3-nitrophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)acetaldehyde | |
CAS RN |
66146-33-6 | |
| Record name | 2-(3-nitrophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


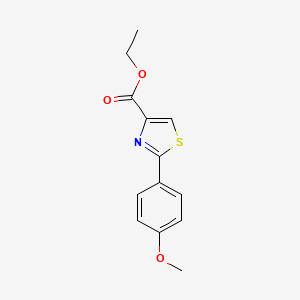

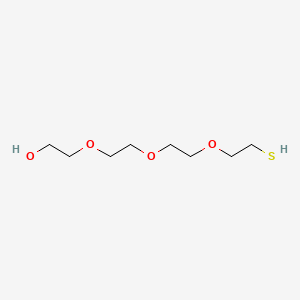

![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)

